molecular formula C8H12ClN3 B577721 N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine CAS No. 1289386-36-2

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine

Cat. No.: B577721
CAS No.: 1289386-36-2
M. Wt: 185.655
InChI Key: OBSHTBIIWRIEDQ-UHFFFAOYSA-N
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Description

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine is a chemical compound with the molecular formula C8H12ClN3 It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine typically involves the reaction of 6-chloropyridazine with an appropriate amine. One common method involves the use of propan-2-amine as the amine source. The reaction is usually carried out under controlled conditions, such as in the presence of a base and a suitable solvent. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom in the pyridazine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-((6-Chloropyridazin-3-yl)methyl)propan-2-one, while reduction could produce this compound derivatives with different substituents.

Scientific Research Applications

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropyridazine: A precursor in the synthesis of N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine.

    Propan-2-amine: Another amine derivative used in similar synthetic routes.

    N-((6-Chloropyridazin-3-yl)methyl)propan-2-one: An oxidation product of the compound.

Uniqueness

This compound is unique due to its specific structure, which combines the pyridazine ring with a chlorinated substituent and an amine group. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-[(6-chloropyridazin-3-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)10-5-7-3-4-8(9)12-11-7/h3-4,6,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSHTBIIWRIEDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693754
Record name N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-36-2
Record name N-[(6-Chloropyridazin-3-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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